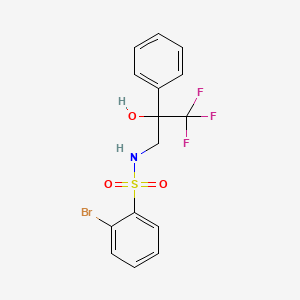

2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrF3NO3S/c16-12-8-4-5-9-13(12)24(22,23)20-10-14(21,15(17,18)19)11-6-2-1-3-7-11/h1-9,20-21H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVKJFJDSUCZKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2Br)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the preparation of 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine through the reaction of 3,3,3-trifluoroacetophenone with an appropriate amine under controlled conditions.

Bromination: The intermediate is then subjected to bromination using bromine or a brominating agent to introduce the bromine atom at the desired position.

Sulfonamide Formation: Finally, the brominated intermediate is reacted with benzenesulfonyl chloride in the presence of a base to form the sulfonamide group, yielding the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the hydroxyl group.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Sulfonamide Formation: Benzenesulfonyl chloride in the presence of a base such as triethylamine.

Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

Oxidation Products: Oxidation of the hydroxyl group can yield ketones or aldehydes.

Coupling Products: Aryl or alkyl derivatives through coupling reactions.

Scientific Research Applications

2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its unique structural features.

Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

Material Science: Investigated for its potential use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group and the sulfonamide moiety play crucial roles in its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analog 1: 2-((Difluoromethyl)Sulfonyl)-N-(3,3,3-Trifluoro-2-Hydroxy-2-Phenylpropyl)Benzamide (CAS 1795084-26-2)

Key Differences :

- Functional Group : The sulfonamide (-SO₂NH-) in the target compound is replaced by a benzamide (-CONH-) in this analog.

- Substituent : A difluoromethyl sulfonyl group (-SO₂CF₂H) replaces the bromine on the benzene ring.

Implications :

Data Table :

| Property | Target Compound (Est.) | 2-((Difluoromethyl)Sulfonyl)-...Benzamide |

|---|---|---|

| Molecular Formula | C₁₆H₁₄BrF₃NO₃S | C₁₇H₁₄F₅NO₄S |

| Molecular Weight | ~423.3 | 423.4 |

| Functional Groups | Bromo, Sulfonamide | Difluoromethyl sulfonyl, Benzamide |

Structural Analog 2: 2-Bromo-N-(2-Oxo-1-Propyl-1,2,3,4-Tetrahydroquinolin-6-yl)Benzenesulfonamide (CAS 950464-47-8)

Key Differences :

- N-Substituent: The trifluorohydroxy phenylpropyl group is replaced by a tetrahydroquinolinyl moiety with a ketone and propyl chain.

Implications :

- Solubility: The tetrahydroquinoline’s hydrophobic nature may reduce water solubility compared to the hydroxyl-containing target compound.

- Bioactivity : The rigid bicyclic system could improve binding affinity in receptor-targeted applications (e.g., enzyme inhibition).

- Stereoelectronic Effects: The ketone group introduces additional hydrogen-bond acceptor sites, differing from the hydroxyl donor in the target compound .

Data Table :

| Property | Target Compound (Est.) | 2-Bromo-N-(2-Oxo-1-Propyl-...)Benzenesulfonamide |

|---|---|---|

| Molecular Formula | C₁₆H₁₄BrF₃NO₃S | C₁₈H₁₉BrN₂O₃S |

| Molecular Weight | ~423.3 | 423.3 |

| Key Features | Trifluoro, Hydroxy | Tetrahydroquinoline, Ketone, Propyl |

Research Findings and Trends

- Hydrogen Bonding : The hydroxyl group in the target compound may enhance solubility and crystallinity compared to analogs lacking polar substituents .

- Fluorine Effects : Trifluoromethyl groups in both the target compound and Analog 1 improve metabolic stability and lipophilicity, critical in pharmaceutical design.

- Sulfonamide vs. Benzamide : Sulfonamides generally exhibit stronger acidity (pKa ~10–11) than benzamides, influencing ionization state under physiological conditions .

Limitations and Data Gaps

- Physical Properties : Melting points, solubility, and stability data for the target compound are absent in the provided evidence, limiting direct comparisons.

- Biological Activity: No experimental data on efficacy, toxicity, or target interactions are available for the compounds discussed.

Biological Activity

2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide is a complex organic compound notable for its unique combination of functional groups, including a bromine atom, a trifluoromethyl group, and a sulfonamide moiety. This article delves into its biological activity, synthesis methods, and potential applications in medicinal chemistry and material science.

The compound has the following chemical characteristics:

- Molecular Formula : C15H14F3N1O3S

- Molecular Weight : Approximately 424.2 g/mol

- Structural Features : The presence of a sulfonamide group enhances its biological activity, while the trifluoromethyl group improves lipophilicity, facilitating better interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, which increases binding affinity to hydrophobic sites on proteins or cell membranes. Additionally, the sulfonamide moiety can influence pharmacological properties, making this compound a candidate for various medicinal applications.

Biological Activity

Research indicates that compounds containing sulfonamide groups often exhibit significant biological activity. The following table summarizes some key findings related to the biological effects of this compound:

| Biological Activity | Description |

|---|---|

| Anticancer Activity | Preliminary studies suggest potential anticancer properties, with some derivatives showing cytotoxic effects against various cancer cell lines. |

| Enzyme Inhibition | The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these mechanisms. |

| Antimicrobial Properties | Similar sulfonamide compounds have demonstrated antimicrobial effects; thus, further research could explore this potential for this compound. |

Case Studies and Research Findings

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Intermediate : Preparation of 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine through the reaction of 3,3,3-trifluoroacetophenone with an appropriate amine.

- Bromination : The intermediate undergoes bromination using bromine or a brominating agent.

- Sulfonamide Formation : The brominated product is reacted with benzenesulfonyl chloride in the presence of a base to yield the final compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonylation of a brominated benzene derivative followed by coupling with a trifluoromethyl-hydroxy-phenylpropyl amine intermediate. Key steps include:

- Bromination : Use of N-bromosuccinimide (NBS) for selective bromination at the benzenesulfonamide core .

- Sulfonamide Formation : Reaction of the brominated sulfonyl chloride with the trifluoro-hydroxypropylamine under basic conditions (e.g., triethylamine in dichloromethane) .

- Purification : Column chromatography or recrystallization to achieve >95% purity. Optimization focuses on temperature control (0–25°C), solvent selection (DMF for polar intermediates), and catalyst use (e.g., DMAP for acylation) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., bromine at C2, trifluoromethyl at C3) and hydroxyl group confirmation via deuterium exchange .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 455.98) .

- X-ray Diffraction : Single-crystal analysis resolves stereochemistry of the hydroxypropyl group and phenyl ring orientation .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods like DFT address discrepancies in experimental data for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations reconcile structural ambiguities:

- Geometric Optimization : Compare DFT-optimized bond lengths/angles with X-ray data to validate crystallographic results (e.g., C-Br bond length: 1.89 Å experimentally vs. 1.91 Å computationally) .

- Frontier Molecular Orbitals (FMOs) : Predict reactivity by analyzing HOMO-LUMO gaps. For example, a small gap (Δ = 4.2 eV) suggests electrophilic susceptibility at the sulfonamide nitrogen .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions, aiding in predicting reaction sites (e.g., hydroxyl group as a hydrogen-bond donor) .

Q. What strategies resolve contradictions in observed vs. predicted biological activity for this sulfonamide?

- Methodological Answer :

- Target Profiling : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinities to suspected targets (e.g., carbonic anhydrase isoforms). Discrepancies may arise from off-target interactions .

- Metabolite Screening : LC-MS/MS identifies in vitro metabolites (e.g., dehalogenation or hydroxylation products) that may alter activity .

- Co-crystallization Studies : Resolve binding mode inconsistencies by solving protein-ligand crystal structures .

Q. How do solvent polarity and reaction temperature influence the compound’s stability during kinetic studies?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the sulfonamide group via hydrogen bonding, reducing hydrolysis rates. In contrast, protic solvents (e.g., methanol) accelerate degradation .

- Temperature Dependence : Arrhenius plots derived from HPLC-monitored degradation (25–60°C) reveal activation energy (E ≈ 45 kJ/mol), guiding storage conditions (e.g., −20°C for long-term stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.